N-Fmoc-O-allyl-L-homoserine

Description

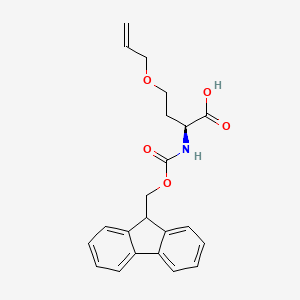

N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is protected by an allyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJXDNFVBPKEBT-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection

The γ-hydroxyl group of L-homoserine is typically protected as an allyl ether due to its stability under Fmoc-SPPS conditions and ease of removal via palladium-catalyzed deallylation. In a representative procedure, L-homoserine is treated with allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–25°C for 4–12 hours, yielding O-allyl-L-homoserine in 70–85% yield (Table 1).

Table 1: Allylation Conditions for L-Homoserine

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0 → 25 | 6 | 82 |

| K₂CO₃ | DMF | 25 | 12 | 78 |

| DBU | THF | 25 | 4 | 70 |

Amino Group Protection

The α-amino group is protected with the acid-labile Fmoc group, which is compatible with SPPS. Fmoc-Cl (9-fluorenylmethyl chloroformate) is commonly employed in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as the base. Reaction completion is monitored via thin-layer chromatography (TLC), with typical yields exceeding 90%.

Synthesis of this compound

Stepwise Allylation and Fmoc Protection

A sequential approach involves first protecting the hydroxyl group with allyl bromide, followed by Fmoc introduction. After allylation, the crude O-allyl-L-homoserine is dissolved in dichloromethane (DCM) and treated with Fmoc-Cl (1.2 equiv) and NaHCO₃ at 0°C. The reaction mixture is stirred for 2 hours, yielding this compound after aqueous workup and chromatography (35–45% overall yield).

One-Pot Protection Method

Recent advancements describe a one-pot procedure where L-homoserine is simultaneously allylated and Fmoc-protected using allyl bromide and Fmoc-OSu (Fmoc-N-succinimide) in DMF. This method reduces purification steps and improves yields to 50–60%, though it requires careful pH control to avoid epimerization.

Purification and Analytical Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography on silica gel using ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (m, 2H, CH₂CHCH₂), 4.40 (m, 4H, Fmoc CH₂, α-CH), 3.95 (t, 2H, OCH₂), 2.45 (m, 2H, β-CH₂), 1.95 (m, 2H, γ-CH₂).

Applications in Peptide and Glycopeptide Synthesis

SPPS Compatibility

This compound is incorporated into peptides using standard Fmoc/t-Bu strategies. The allyl group remains inert during peptide elongation but is selectively removed post-synthesis using Pd(PPh₃)₄ and phenylsilane in DCM. This enables on-resin glycosylation of the exposed hydroxyl group with activated sugar donors (e.g., GalNAc-α-SPh).

Case Study: Neoglycopeptide Synthesis

In a landmark study, this compound was used to synthesize a Tn antigen mimetic. After deallylation, the hydroxyl group was glycosylated with GalNAc-α-SPh under radical conditions, achieving 65% conversion. The resulting neoglycopeptide demonstrated enhanced immunogenicity in murine models.

Challenges and Optimization Strategies

Aspartimide Formation

The γ-hydroxy group in homoserine derivatives can undergo cyclization to form aspartimide during peptide synthesis, particularly under basic conditions. Mitigation strategies include:

-

Using acidic additives (e.g., HOAt) during coupling.

-

Limiting exposure to piperidine during Fmoc deprotection.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-O-allyl-L-homoserine serves as a critical building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is advantageous because it allows for straightforward deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is essential for generating peptides with specific sequences and modifications necessary for biological activity .

Drug Development

In pharmaceutical research, this compound is utilized to create peptide-based drugs. Its structural properties can enhance the bioactivity of therapeutic peptides, making it valuable in drug formulation. Researchers have explored its potential in developing new therapeutic agents aimed at various diseases, including cancer and infectious diseases .

Bioconjugation

The allyl group present in this compound enables selective bioconjugation reactions. This feature allows researchers to attach various biomolecules to peptides, which is crucial for developing targeted therapies and diagnostics. Such bioconjugation techniques are vital in creating more effective treatments that can selectively target diseased cells while minimizing effects on healthy cells .

Protein Engineering

This compound is also employed in protein engineering to modify proteins for improved stability and function. By incorporating this compound into proteins, researchers can enhance their properties for diverse applications, including enzyme catalysis and antibody development. This modification capability is essential for optimizing proteins used in therapeutic contexts .

Research in Chemical Biology

This compound plays a significant role in studying protein interactions and functions within biological systems. It allows researchers to explore the effects of specific amino acid modifications on protein behavior, contributing to a deeper understanding of biological processes and mechanisms at play within living organisms .

Case Study 1: Antifungal Activity

A recent study investigated the antifungal activity of derivatives related to this compound against various Aspergillus species. The findings indicated that certain synthesized dipeptides exhibited superior antifungal effects compared to traditional treatments like fluconazole, suggesting potential applications in treating fungal infections .

Case Study 2: Cyclic Peptide Synthesis

Research into cyclic peptides has highlighted the utility of this compound as part of a strategy to enhance peptide stability and selectivity. The compound's ability to participate in macrocyclization reactions has been demonstrated, showing promise for creating cyclic peptides with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the allyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the activation of the amino and hydroxyl groups for peptide bond formation.

Comparison with Similar Compounds

N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection of the amino and hydroxyl groups, which provides stability and versatility in peptide synthesis. Similar compounds include:

N-Fmoc-O-trityl-L-homoserine: Another derivative of homoserine with a trityl group protecting the hydroxyl group.

N-Fmoc-O-tert-butyl-L-homoserine: A derivative with a tert-butyl group protecting the hydroxyl group.

N-Fmoc-O-benzyl-L-homoserine: A derivative with a benzyl group protecting the hydroxyl group.

These compounds differ in the protecting groups used, which can affect their stability and reactivity in peptide synthesis.

Biological Activity

N-Fmoc-O-allyl-L-homoserine is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and various biological applications. This compound is characterized by its protective groups, which allow for selective reactions during the formation of peptides. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Synthesis

This compound is synthesized by protecting the amino group of L-homoserine with a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group with an allyl group. The synthesis typically involves:

- Protection of the Amino Group : Reacting L-homoserine with Fmoc-Cl in a basic environment (e.g., sodium bicarbonate).

- Protection of the Hydroxyl Group : Reacting the hydroxyl group with allyl bromide in the presence of a base like potassium carbonate.

These steps yield a compound that can undergo further reactions, including oxidation, reduction, and substitution, to form various derivatives useful in peptide synthesis and drug development .

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the allyl group provides stability to the hydroxyl group. During peptide synthesis:

- Deprotection : The Fmoc and allyl groups can be selectively removed under specific conditions (e.g., using piperidine for Fmoc removal), allowing for the formation of peptide bonds.

- Reactivity : The allyl group can be oxidized to form epoxides or alcohols, or it can be substituted with other functional groups through nucleophilic substitution reactions .

Biological Applications

This compound has significant applications in several fields:

1. Peptide Synthesis

- It serves as a versatile building block for synthesizing peptides with specific sequences and modifications. This is crucial for developing peptide-based drugs and biomaterials .

2. Protein Studies

- The compound is utilized to study protein-protein interactions and enzyme mechanisms, which are vital for understanding biological processes at the molecular level .

3. Antibacterial Activity

- Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against various Gram-negative pathogens, including drug-resistant strains. For instance, bicyclic constructs derived from this compound showed effectiveness comparable to that of colistin, a last-resort antibiotic .

Antibacterial Efficacy

A study assessed the antibacterial properties of bicyclic constructs derived from this compound against multiple drug-resistant Gram-negative bacteria. The results indicated that these constructs not only maintained antibacterial activity but also displayed enhanced stability against resistance mechanisms typically employed by pathogens .

Hydrogel Development

Research has explored the use of this compound in creating hydrogels for cell culture applications. These hydrogels demonstrated biocompatibility and supported cell growth and differentiation, making them promising candidates for tissue engineering .

Summary of Findings

| Property/Activity | Details |

|---|---|

| Chemical Structure | This compound; protected amino and hydroxyl groups |

| Synthesis Method | Fmoc protection followed by allyl protection; selective deprotection |

| Biological Applications | Peptide synthesis, protein studies, antibacterial agents |

| Antibacterial Activity | Effective against Gram-negative pathogens; comparable to colistin |

| Hydrogel Applications | Supports cell growth; potential for tissue engineering |

Q & A

Q. What are the key steps in synthesizing N-Fmoc-O-allyl-L-homoserine, and how can reaction conditions be optimized?

The synthesis typically involves Fmoc protection of L-homoserine derivatives under controlled pH (7–9) to avoid racemization and side reactions. A common approach includes:

- Step 1 : Allylation of L-homoserine’s hydroxyl group using allyl bromide in the presence of a base (e.g., NaHCO₃) .

- Step 2 : Fmoc protection via Fmoc-OSu (N-hydroxysuccinimide ester) in a water-acetone mixture, followed by pH adjustment to isolate the product .

- Optimization : Maintain pH >7 to prevent Fmoc cleavage but avoid excessive alkalinity (>10) to minimize hydrolysis. Use TLC or HPLC to monitor reaction progress .

Q. How is this compound characterized, and what analytical techniques are critical?

- NMR Spectroscopy : Confirm stereochemistry and allyl/Fmoc group integration via ¹H and ¹³C NMR. For example, allyl protons appear as distinct multiplets at δ 5.0–5.4 ppm, while Fmoc aromatic protons resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 265 nm (Fmoc absorbance) .

Q. What role does this compound play in peptide synthesis?

The allyl group serves as a temporary protecting group for the hydroxyl side chain, enabling orthogonal deprotection via Pd⁰-catalyzed conditions. This is critical for synthesizing cyclic or branched peptides where selective side-chain modification is required . The Fmoc group is removed under basic conditions (e.g., piperidine) during solid-phase synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Discrepancies in NMR signals (e.g., split peaks or unexpected coupling constants) may arise from rotameric equilibria of the Fmoc group or residual solvent effects. Strategies include:

Q. What challenges arise during large-scale synthesis, and how can yields be improved?

Q. How does the allyl group influence peptide stability and post-synthetic modifications?

The allyl group’s lability under Pd⁰ conditions enables selective deprotection without affecting Fmoc or acid-labile groups (e.g., Boc). However, residual Pd catalysts can inhibit downstream enzymatic assays. Solutions include:

Q. What strategies prevent racemization during Fmoc protection of L-homoserine derivatives?

Racemization occurs under acidic or high-temperature conditions. Preventive measures:

- pH Control : Maintain pH 7–9 during Fmoc-OSu coupling to avoid protonation of the α-amino group .

- Low-Temperature Reactions : Conduct reactions at 0–4°C to slow base-catalyzed epimerization .

- Chiral HPLC : Monitor enantiomeric excess using columns like Chiralpak IA .

Methodological Considerations

Q. How should researchers address solubility issues in SPPS (Solid-Phase Peptide Synthesis)?

this compound’s hydrophobicity can hinder coupling efficiency. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.